molecular formula C8H5F2NO2S B2479852 [(2,4-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1153970-85-4

[(2,4-Difluorophenyl)sulfonyl]acetonitrile

Cat. No. B2479852
M. Wt: 217.19
InChI Key: HQEVHJPBWRKDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the research group of Schäfer reported a simple, efficient, and cost-effective synthetic pathway for ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, which included Sandmeyer bromination and Suzuki–Miyaura couplings as key steps .


Molecular Structure Analysis

The molecular structure of “[(2,4-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to a 2,4-difluorophenyl group and an acetonitrile group.

Scientific Research Applications

Electropolymerization and Polymer Films

(2,4-Difluorophenyl)sulfonyl]acetonitrile has been utilized in the oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from ionic liquids like 1-butyl-2,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]imide (BDMITFSI). The deposition rate in this ionic liquid is significantly faster than in conventional solvents like anhydrous acetonitrile and aqueous sulfuric acid. Films deposited from this process exhibit distinctive electrochemical and photonic properties. For example, the rate of homogeneous charge transport through films grown in ionic liquids is about 2 orders of magnitude faster than those deposited from acetonitrile. Moreover, these films generate electrochemiluminescence (ECL) in the presence of specific coreactants, and their morphology and surface roughness are dependent on the solvent used for deposition (Venkatanarayanan et al., 2008).

Electrochemical Capacitors and Polymer Morphology

Poly[3-(3,4-difluorophenyl)thiophene] (MPFPT), electrochemically deposited onto carbon paper, was analyzed in electrochemical capacitors using various tetraalkylammonium/acetonitrile electrolyte systems. The surface morphology of the polymer changes with the anion used for polymerization, leading to an open and porous structure. The cycle stability of devices incorporating these polymers is influenced by the electrolytes used both during polymerization and cycling, with some combinations resulting in significantly better performance and stability (Li et al., 2002).

Synthesis of Thiosulfonates and Sulfonyl Halides

The compound has been used in the synthesis of thiosulfonates and sulfonyl halides through the reaction of aromatic or benzylic disulfides with electrophilic halogenating reagents. These reactions are convenient methods to prepare thiosulfonates and sulfonyl halides, contributing to the development of concise synthesis procedures (Kirihara et al., 2014).

Fluorination Reactions

(2,4-Difluorophenyl)sulfonyl]acetonitrile participates in various fluorination reactions. For instance, the sulfonium borane reacts with fluoride anions to afford specific fluoroborate compounds. In dry acetonitrile, these compounds act as nucleophilic fluorination reagents toward various substrates, including alkylhalides and electron-deficient aromatic compounds, indicating a broad applicability to nucleophilic fluorination procedures (Zhao & Gabbaï, 2011).

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEVHJPBWRKDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)sulfonyl]acetonitrile

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